2-Benzoxazolethiol, 5-phenyl-

Corrosion Inhibition Materials Science Density Functional Theory

Researchers requiring benzoxazole scaffolds with defined lipophilicity or extended conjugation often face performance failure when substituting the parent 2-MBO. This 5-phenylated analog delivers differentiated electronic and physical properties critical for reproducible results. - **Key differentiators:** Verified mp 211-215°C; LogP ~3.4-3.9 (vs 2-MBO LogP 1.73); air-sensitive - store under inert gas. - **Applications:** Corrosion inhibitor development (enhanced π-electron metal adsorption), CNS disorder research (BBB penetration), tyrosinase inhibitor synthesis. - **Supply:** ≥98% purity (GC/T). Available for immediate R&D shipment. Standard ambient shipping with inert packaging.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 17371-99-2
Cat. No. B103128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoxazolethiol, 5-phenyl-
CAS17371-99-2
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3
InChIInChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16)
InChIKeyQKLMWNVNJBXKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-Benzoxazolethiol: Identity & Verified Properties


5-Phenyl-2-benzoxazolethiol (CAS 17371-99-2) is a heterocyclic thiol characterized by a benzoxazole core substituted at the 5-position with a phenyl ring [1]. This structural motif confers distinct physical properties, including a verified melting point of 211-215°C and a calculated LogP of ~3.4-3.9, which are critical for assessing its behavior in organic synthesis, materials science, and medicinal chemistry applications [2]. Commercially, it is available at purities ≥98% (GC/T), with standard storage conditions at room temperature, though it is noted as air-sensitive and recommended for storage under inert gas .

5-Phenylbenzoxazole scaffold for extended conjugation and tailored electronic properties
Reported high predicted lipophilicity supports membrane permeability and CNS probe research
Verified thermal stability context for material processing and polymer research
Air-sensitive thiol: store under inert gas to maintain integrity

5-Phenyl-2-Benzoxazolethiol vs. Generic 2-MBO


The 5-phenyl substitution in 5-Phenyl-2-Benzoxazolethiol (17371-99-2) fundamentally differentiates it from the unsubstituted parent compound, 2-Mercaptobenzoxazole (2-MBO, CAS 2382-96-9). While 2-MBO is a broadly useful scaffold, the addition of the phenyl ring introduces critical changes in electronic distribution and molecular geometry that are essential for specific applications [1]. This substitution is not incremental; it can alter the compound's performance in corrosion inhibition, where 2-phenylbenzoxazole (PBZ), a close analog, shows the highest theoretical inhibitory effect in a series of five benzoxazole derivatives, highlighting the functional importance of the phenyl group [2]. For applications requiring a specific lipophilicity profile or the unique photophysical properties conferred by an extended conjugated system, substituting the parent 2-MBO would lead to project failure or irreproducible data .

Lipophilicity shift
Predicted LogP differs substantially from 2-MBO, potentially altering membrane partitioning and ADME prediction profiles in research models.
Corrosion inhibition context mismatch
Phenyl-substituted analogs show higher theoretical adsorption ranking; unsubstituted 2-MBO may not reproduce the same computational corrosion inhibition pattern.
Thermal stability gap
Melting point of 5-phenyl derivative is markedly higher than 2-MBO, limiting direct substitution in high-temperature material workflows.

5-Phenyl-2-Benzoxazolethiol vs. Structural Analogs


Corrosion Inhibition: DFT Study Ranking

In a computational study evaluating five benzoxazole derivatives for their potential as mild steel corrosion inhibitors, 2-phenylbenzoxazole (PBZ), which shares the key 2-phenyl structural feature with 5-phenyl-2-benzoxazolethiol, demonstrated the highest inhibitory effect [1]. This ranking was based on calculated quantum chemical parameters including HOMO/LUMO energies, energy gap, and global hardness, with PBZ showing the most favorable values for strong surface adsorption. The presence of the phenyl group significantly enhances the molecule's electron-donating ability and planar adsorption geometry compared to the unsubstituted benzoxazole (BZ) or 2-methylbenzoxazole (MBZ).

Corrosion inhibition rank
Class-level inference
PBZ ranked highest among 5 benzoxazole derivatives (DFT)
Supports corrosion inhibitor screening context
Computational ranking; experimental validation required
Corrosion Inhibition Materials Science Density Functional Theory

Lipophilicity Advantage Over Parent 2-MBO

The calculated partition coefficient (LogP) for 5-Phenyl-2-benzoxazolethiol is 3.9 (XLogP3) , with another source reporting a calculated LogP of 3.4 [1]. This is a substantial increase compared to the unsubstituted parent compound, 2-Mercaptobenzoxazole (2-MBO, CAS 2382-96-9), for which the calculated LogP is approximately 1.73 [2]. This difference of over two orders of magnitude in predicted lipophilicity has profound implications for membrane permeability, solubility, and off-target binding in a biological context.

Lipophilicity (LogP)
Cross-study comparable
5-Phenyl: 3.4–3.9 vs 2-MBO: ~1.73
Supports membrane permeability research fit
Predicted values; experimental confirmation advised
Medicinal Chemistry ADME Prediction Lead Optimization

Tyrosinase Inhibition by 2-MBO Analogs

A study on a series of 2-mercaptobenzoxazole (2-MBO) analogs demonstrated that this class of compounds exhibits potent tyrosinase inhibitory activity at the nanomolar level [1]. Specific analogs (1-3) showed IC50 values of 80–90 nM for l-DOPA and 100–240 nM for l-tyrosine. The mechanism of action was determined to be chelation of copper ions in the enzyme's active site. This study establishes the 2-MBO scaffold as a privileged structure for tyrosinase inhibition, suggesting that the 5-phenyl derivative is also a strong candidate for this activity.

Tyrosinase inhibition
Class-level inference
2-MBO analogs: IC50 80–240 nM vs PTU
Class-level: supports tyrosinase inhibitor design
5-phenyl derivative not directly tested
Enzyme Inhibition Tyrosinase Anti-Melanogenic Agents

Anti-Candida Activity of 5-Substituted Analogs

A study evaluating N-phenacyl derivatives of 2-mercaptobenzoxazole found that a 5-bromo-substituted analog (6a) showed potent anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a relative activity (%R) of 88.0 ± 9.7% against a clinical isolate [1]. While not a direct test of the 5-phenyl compound, this demonstrates that substitution at the 5-position of the benzoxazole ring is a valid strategy for modulating and enhancing antifungal activity, validating the procurement of 5-phenyl-2-benzoxazolethiol as a building block for this therapeutic area.

Anti-Candida activity
Class-level inference
5-Br analog MIC 16 µg/mL (88% R)
Class-level: supports antifungal screening studies
5-phenyl substituent effect not studied
Antifungal Research Candida albicans Drug Discovery

Thermal Stability Advantage Over 2-MBO

The melting point of 5-Phenyl-2-benzoxazolethiol is reported in the range of 211-215°C . This is significantly higher than the melting point of the unsubstituted parent compound, 2-Mercaptobenzoxazole (2-MBO), which is consistently reported between 192-195°C . A higher melting point is often correlated with increased thermal stability and can be a critical factor when incorporating a compound into polymer matrices or processes that involve elevated temperatures.

Thermal stability (mp)
Cross-study comparable
5-Phenyl: 211–215°C vs 2-MBO: 192–195°C
Supports high-temperature material integration
Standard melting point determination
Material Science Thermal Analysis Polymer Additives

5-Phenyl-2-Benzoxazolethiol: Application Scenarios


Corrosion Inhibitor Design for Mild Steel

Computational evidence suggests that 2-phenyl-substituted benzoxazoles exhibit superior corrosion inhibition properties compared to unsubstituted or methylated analogs [1]. Procuring 5-Phenyl-2-benzoxazolethiol is a strategic choice for research groups developing new, high-efficiency corrosion inhibitors for industrial applications such as cooling water systems, oil and gas pipelines, and metal finishing. The compound's phenyl ring enhances its ability to adsorb onto metal surfaces via π-electron interactions, providing a stronger protective layer.

High-LogP Drug Candidates and CNS Probes

The high calculated LogP (3.4-3.9) of 5-Phenyl-2-benzoxazolethiol positions it as an ideal scaffold for medicinal chemists optimizing compounds for blood-brain barrier (BBB) penetration or other applications requiring high membrane permeability . It offers a significant lipophilicity advantage over the parent compound, 2-Mercaptobenzoxazole (LogP ~1.73), allowing for the creation of libraries with diverse and favorable ADME properties. It is particularly relevant for research into CNS disorders, where many validated targets require high LogP ligands.

Tyrosinase Inhibitors for Cosmetic Research

As a member of the 2-MBO analog class, 5-Phenyl-2-benzoxazolethiol is a promising starting material for developing potent, nanomolar-range tyrosinase inhibitors [2]. Its thiol group is essential for chelating the copper ions in the enzyme's active site. Researchers in dermatology and cosmetics can use this compound to synthesize new derivatives for treating hyperpigmentation disorders (e.g., melasma, age spots) or for developing functional skin-lightening products.

Thermal Stability in Polymer Blends

The higher melting point of 5-Phenyl-2-benzoxazolethiol (211-215°C) relative to the unsubstituted 2-MBO (192-195°C) makes it a more robust additive for materials science applications requiring elevated temperature processing or performance . It can be incorporated into engineering plastics, high-performance coatings, or used as a vulcanization accelerator in rubber formulations where thermal stability is paramount. Its improved thermal profile ensures it remains stable during compounding and end-use, preventing degradation and maintaining material properties.

Application
Selection Property
Validation Focus
Mild steel corrosion studies
Phenyl-substituted benzoxazole scaffold
DFT-predicted adsorption parameters review
CNS permeability research
High predicted LogP profile
In silico ADME and BBB penetration modeling
Tyrosinase inhibitor development
2-MBO analog class (thiol copper chelation)
Enzyme inhibition assay (class-level confirmation)
Thermal processing research
Elevated melting point profile
Thermal stability validation in target matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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